FIr6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

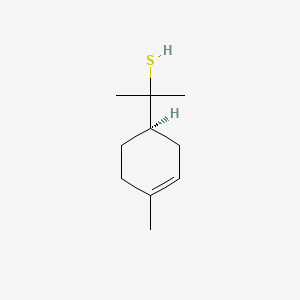

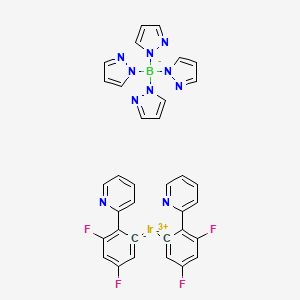

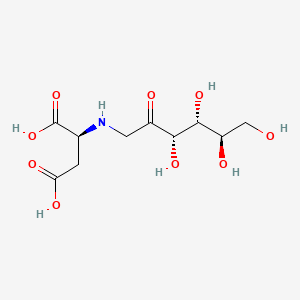

FIr6, also known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III), is a high-purity material commonly used as a blue emitter for OLED devices . It is more practical for use in full-color display devices and lighting applications compared to the more widely-used blue phosphorescent emitter, FIrPic .

Molecular Structure Analysis

This compound has a complex molecular structure with the chemical formula C34H24N10BF4Ir . It has a molecular weight of 851.64 g/mol . The structure includes iridium (III) coordinated with two 2,4-difluorophenylpyridinato groups and a tetrakis(1-pyrazolyl)borate group .

Physical And Chemical Properties Analysis

This compound is a yellow powder or crystal . It shows deep blue emissions with major vibronic peaks at 458 and 489 nm . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are 6.10 eV and 3.10 eV respectively .

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

FIr6 wird häufig als blaues Emittermaterial für OLED-Bauelemente verwendet . Es wurde bei der Entwicklung multifunktionaler OLEDs mit blauer Emission unter Verwendung von TADF-Exciplex-Materialien eingesetzt . Diese OLEDs zeigen eine Empfindlichkeit gegenüber externen Reizen und erreichen einen maximalen externen Quantenertrag (EQE) von 11,6% .

Multifunktionale OLEDs

Das Potenzial für Multifunktionalität der Bauelemente ergibt sich aus ihrer Reaktion auf niedrige externe Magnetfelder (bis zu 100 mT) mit einer Effizienz von bis zu 2,5% für die Magnetokonduktanz . Maximale Magneto-Elektrolumineszenzeffekte von 4,1% wurden detektiert .

Sensorsysteme

OLEDs auf Basis von this compound zeigen Empfindlichkeit gegenüber Reizen, die von ihrer Umgebung ausgehen, insbesondere Magnetfelder, wodurch sie für Sensoranwendungen attraktiver werden .

Flachbildschirme

This compound hat aufgrund seiner hohen inneren Quanteneffizienz ein großes Potenzial für Flachbildschirme . Es ist praktischer für den Einsatz in Vollfarb-Displaygeräten im Vergleich zu dem weit verbreiteten blauen phosphoreszierenden Emitter, FIrPic .

Festkörperbeleuchtung

This compound wird auch in der Festkörperbeleuchtung verwendet, da es eine hohe innere Quanteneffizienz aufweist .

Flexible Elektronik

Es werden Forschungsarbeiten durchgeführt, um OLEDs auf Basis von this compound in der flexiblen Elektronik zu implementieren

Wirkmechanismus

Target of Action

FIr6, also known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III), is primarily used as a blue emitter material for OLED devices . Its primary target is the light-emitting layer of the OLED device, where it interacts with other materials to produce deep blue emissions .

Mode of Action

This compound interacts with its target by emitting light when an electric current is applied. The compound’s unique structure allows it to emit deep blue light, with major vibronic peaks at 458 and 489 nm . This makes it more practical for use in full-color display devices and lighting applications compared to other blue phosphorescent emitters .

Biochemical Pathways

The biochemical pathways involved in this compound’s action are primarily related to the physics of light emission rather than traditional biochemical pathways. When an electric current is applied, energy is transferred from the host material to the this compound molecules. This energy excites the this compound molecules, causing them to emit light as they return to their ground state .

Result of Action

The result of this compound’s action is the emission of deep blue light, which contributes to the color quality of OLED displays. The compound’s high efficiency and practicality for use in full-color display devices and lighting applications make it a valuable component in the manufacture of these devices .

Action Environment

The action of this compound is influenced by the environment within the OLED device. Factors such as the composition of the light-emitting layer, the electrical properties of the device, and the physical conditions (e.g., temperature) can all impact the efficiency and stability of this compound’s light emission .

Zukünftige Richtungen

FIr6, as a blue emitter in OLED devices, plays a crucial role in the development of full-color display devices and lighting applications . Its future directions might involve improving its efficiency, stability, and color purity. Additionally, research could explore its potential uses in other applications beyond OLEDs.

Eigenschaften

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGRNJTEKQFND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24BF4IrN10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of FIr6?

A1: The molecular formula of this compound is C33H24BF4IrN10, and its molecular weight is 805.62 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its UV-Vis absorption spectrum typically shows strong absorption bands in the UV and blue regions, contributing to its deep-blue emission. [, , , , , ] Additionally, its photoluminescence spectrum exhibits a characteristic deep-blue emission with a peak around 470 nm. [, , , ]

Q3: Which materials are commonly used as hosts for this compound in OLED devices?

A4: this compound requires host materials with high triplet energies (T1) to ensure efficient energy transfer. [, , , , ] Some commonly used hosts include:

- p-bis(triphenylsilyly)benzene (UGH2): This wide-bandgap host material enables efficient exciton formation directly on this compound molecules. [, ]

- Diphenyldi(o-tolyl)silane (UGH1): Similar to UGH2, UGH1 also facilitates direct exciton formation on this compound, leading to efficient deep-blue electrophosphorescence. []

- Poly(N-vinylcarbazole) (PVK): Although PVK has a lower triplet energy than ideal, researchers have achieved efficient deep-blue and white OLEDs by using interfacial layers to confine triplet excitons within the PVK:this compound emissive layer. []

- Various carbazole derivatives: Several carbazole-based host materials with high triplet energy levels and good hole-injection properties have demonstrated promising results in this compound-based devices. [, , , , ]

Q4: How does the energy level offset between this compound and the host material affect device performance?

A5: The energy level alignment between this compound and the host significantly impacts charge injection and transport. For instance, using bis(4-(N-carbazolyl)phenyl)dimethylsilane (Me2SiCBP2) as the host resulted in near barrier-free hole injection into this compound, leading to high device efficiency. [] In contrast, using N,N′-dicarbazolyl-3,5-benzene (mCP) resulted in a hole injection barrier, reducing device efficiency. []

Q5: How does modifying the structure of this compound affect its photophysical properties and OLED performance?

A6: While this compound itself has been extensively studied, researchers have explored structural modifications to fine-tune its properties. For instance, replacing the tetrakis(1-pyrazolyl)borate ancillary ligand with picolinate (FIrpic) leads to a slight red-shift in emission color while maintaining high efficiency. [, , , , ] Other modifications include introducing electron-withdrawing groups to achieve deeper blue emission, albeit sometimes at the cost of quantum yield. [, , ]

Q6: What are the potential applications of this compound in OLED technology?

A6: this compound is a promising candidate for developing:

- High-efficiency deep-blue OLEDs: These are crucial for achieving wide color gamuts in displays and for solid-state lighting applications. [, , , , ]

- White OLEDs: By combining this compound with other phosphorescent emitters, researchers have demonstrated highly efficient white OLEDs suitable for both display and lighting. [, , ]

- Solution-processed OLEDs: The compatibility of this compound with solution processing techniques makes it attractive for large-area and flexible OLED fabrication. [, , ]

Q7: What are the current research directions focusing on this compound and its applications in OLEDs?

A7: Ongoing research efforts aim to address the challenges associated with this compound, such as:

- Improving efficiency and reducing efficiency roll-off: This involves exploring novel host materials [, , , ] and device architectures. [, ]

- Achieving deeper blue emission: This requires designing new this compound derivatives with modified ligand systems while maintaining high quantum yields. [, , ]

- Developing environmentally friendly and cost-effective fabrication processes: This includes exploring solution processing techniques and alternative materials. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Amino-2-[2-(2,4-di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B570095.png)

![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)